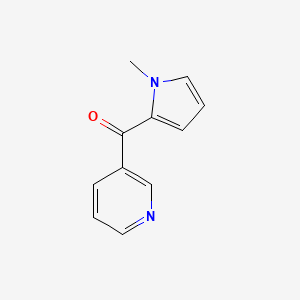
(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is an organic compound that features a pyrrole ring and a pyridine ring connected through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves the reaction of 1-methylpyrrole with 3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the methanone bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole and pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
Chemistry: In chemistry, (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is also used in the materials science industry for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
(1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanone: Similar structure with an imidazole ring instead of a pyrrole ring.
(1-Methyl-1H-pyrazol-2-yl)(pyridin-3-yl)methanone: Contains a pyrazole ring in place of the pyrrole ring.
(1-Methyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone: Similar compound with the pyridine ring attached at a different position.
Uniqueness: (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
144825-36-5 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
(1-methylpyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-13-7-3-5-10(13)11(14)9-4-2-6-12-8-9/h2-8H,1H3 |
InChIキー |
XKVQCHGFYHPRNE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
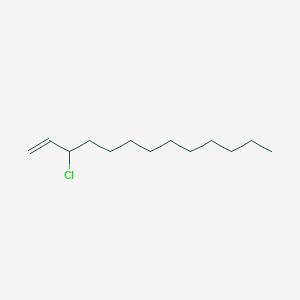
silane](/img/structure/B12552702.png)
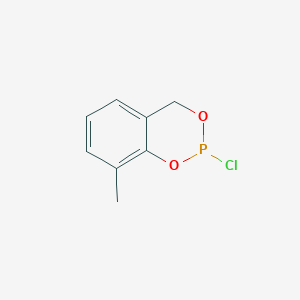

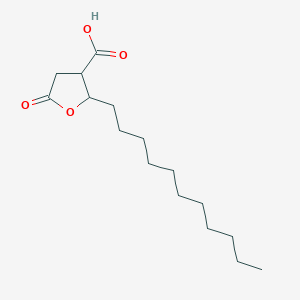
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
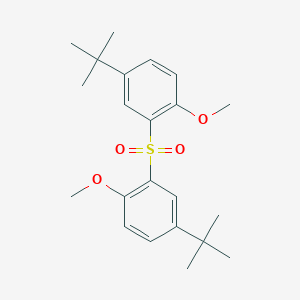
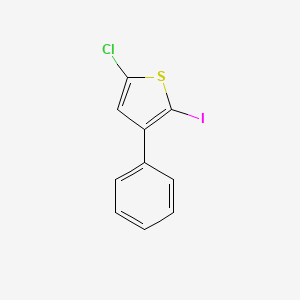
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
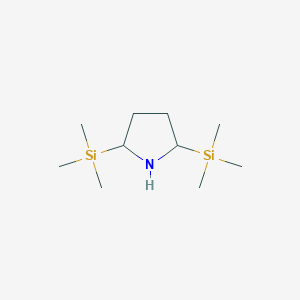
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
